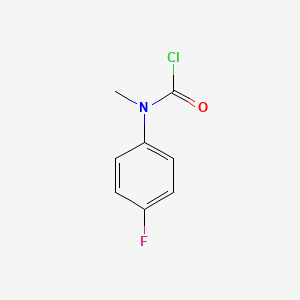
N-(4-fluorophenyl)-N-methylcarbamoyl chloride
Übersicht
Beschreibung
N-(4-fluorophenyl)-N-methylcarbamoyl chloride (FMOC-Cl) is a chemical compound used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It is a useful building block for organic synthesis due to its high reactivity and stability, and is used in a variety of different applications, including drug discovery, medicinal chemistry, and biochemistry. FMOC-Cl is a colorless, volatile liquid with a pungent odor and is soluble in both organic and aqueous solvents.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-N-methylcarbamoyl chloride is used in a variety of scientific research applications. It is used as a reagent in peptide synthesis, as a linker in solid-phase synthesis, and as a coupling agent in the synthesis of peptidomimetics. It is also used in the synthesis of peptide-based drugs, in the synthesis of peptide-based vaccines, and in the synthesis of peptide-based biologics. Additionally, this compound is used in the synthesis of peptide-based imaging agents and in the synthesis of peptide-based biomarkers.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-N-methylcarbamoyl chloride is based on its ability to form a covalent bond with the α-amino group of an amino acid. This covalent bond is formed by the reaction of the this compound molecule with the α-amino group of an amino acid, resulting in the formation of a peptide bond. The formation of the peptide bond is facilitated by the presence of a catalyst, such as an acid or base.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application in which it is used. In general, this compound is used to synthesize peptides, peptidomimetics, and other bioactive molecules. These molecules can have a variety of different effects, ranging from modulating the activity of enzymes and receptors to modulating the activity of other proteins and nucleic acids. Additionally, the use of this compound in the synthesis of peptide-based drugs, peptide-based vaccines, and peptide-based biologics can have a wide range of effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4-fluorophenyl)-N-methylcarbamoyl chloride in laboratory experiments has several advantages. It is a highly reactive and stable compound, which makes it suitable for a variety of different applications. Additionally, it is soluble in both organic and aqueous solvents, which makes it easy to use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a volatile liquid with a pungent odor, which can be irritating to some people. Additionally, the reaction of this compound with the α-amino group of an amino acid can produce unwanted byproducts, which can interfere with the desired outcome of the experiment.
Zukünftige Richtungen
The use of N-(4-fluorophenyl)-N-methylcarbamoyl chloride for peptide synthesis and other scientific research applications is likely to continue to increase in the future. In addition to its use in the synthesis of peptides and peptidomimetics, this compound can also be used in the synthesis of peptide-based drugs, peptide-based vaccines, peptide-based biologics, peptide-based imaging agents, and peptide-based biomarkers. Additionally, this compound can be used in the synthesis of other bioactive molecules, such as small molecules, nucleic acids, and proteins. Finally, the use of this compound in laboratory experiments is likely to become more widespread in the future, as its reactivity and stability make it a useful building block for organic synthesis.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N-methylcarbamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBDZQWYXALRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)











![2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3384465.png)